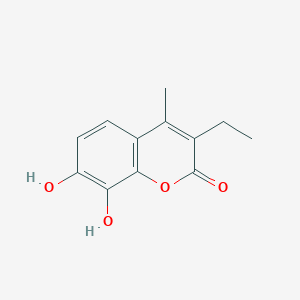

3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one

Descripción

Historical Context and Discovery

The compound’s discovery emerged from systematic structure-activity relationship (SAR) studies on 7,8-dihydroxycoumarin (daphnetin), a naturally occurring coumarin first isolated from Daphne species in the early 20th century. While daphnetin itself demonstrated antimalarial and neuroprotective properties, its limited bioavailability and potency spurred efforts to synthesize analogs with improved pharmacokinetic profiles. The introduction of alkyl groups, such as the ethyl and methyl substituents in 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, was motivated by hypotheses that lipophilic modifications could enhance membrane permeability and target binding. Early synthetic routes likely involved Pechmann condensation or Kostanecki acylation, common methods for coumarin derivatization, though specific protocols for this compound remain proprietary.

Classification Within Coumarin Derivatives

This compound belongs to the 7,8-dihydroxycoumarin subclass, characterized by hydroxyl groups at positions 7 and 8 of the benzopyrone core. Its structural features include:

- Ethyl group : Positioned at C3, contributing to hydrophobic interactions.

- Methyl group : At C4, potentially stabilizing the chromen-2-one ring.

- Hydroxyl groups : At C7 and C8, enabling hydrogen bonding and metal chelation.

The substitution pattern differentiates it from closely related analogs:

The C3 ethyl and C4 methyl groups in this compound create steric and electronic effects distinct from simpler dihydroxycoumarins, which may modulate interactions with biological targets such as protein kinases or transcription factors.

Significance in Medicinal Chemistry Research

Research on this compound intersects with two key areas:

- Bioactivity Optimization : Alkyl substitutions are hypothesized to enhance metabolic stability compared to daphnetin, which undergoes rapid glucuronidation. The ethyl group may prolong half-life by shielding hydroxyl groups from phase II metabolism.

- Target Selectivity : Molecular docking studies suggest that the C3 ethyl group in coumarins could occupy hydrophobic pockets in kinase active sites, potentially improving selectivity for serine/threonine kinases like protein kinase A (PKA) or tyrosine kinases like epidermal growth factor receptor (EGFR). For example, daphnetin inhibits EGFR with an IC$$_{50}$$ of 7.67 µM, and structural analogs may refine this activity.

Ongoing investigations focus on its potential as:

- A protein kinase inhibitor , leveraging coumarins’ affinity for ATP-binding pockets.

- A modulator of PI3K/Akt signaling , a pathway critical in cancer and neurodegeneration.

- A template for hybrid molecules , where the coumarin core is conjugated with other pharmacophores to target multiple disease pathways.

Related Compounds in the 7,8-Dihydroxycoumarin Family

The 7,8-dihydroxycoumarin family includes both natural and synthetic derivatives with diverse biological activities:

- Daphnetin (7,8-Dihydroxycoumarin) : The parent compound, used in traditional Chinese medicine for coagulation disorders and rheumatoid arthritis. It induces apoptosis in A549 lung adenocarcinoma cells via suppression of Akt/NF-κB signaling.

- 4-Methyl-7,8-dihydroxycoumarin : A synthetic analog with demonstrated neurite outgrowth activity in rat cortical neurons, suggesting applications in neurodegenerative diseases.

- 3-Ethyl-7,8-dihydroxy-4-propyl-2H-chromen-2-one : A hypothetical extension of the alkyl chain, potentially probing the steric limits of kinase inhibition.

Structural comparisons reveal that minor substitutions significantly alter bioactivity. For instance, moving the ethyl group from C3 to C4 (as in CAS 20760-01-4) redistributes electron density across the aromatic system, possibly affecting redox properties and metal chelation capacity. Similarly, removing the methyl group (as in CAS 16673-88-4) simplifies the molecule but may reduce target affinity.

Propiedades

IUPAC Name |

3-ethyl-7,8-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-7-6(2)8-4-5-9(13)10(14)11(8)16-12(7)15/h4-5,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEILYHQQVCKSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the production of high-quality material suitable for various applications.

Análisis De Reacciones Químicas

Cyclization Reactions

This compound undergoes acid-catalyzed cyclization with dienophiles like 2-methyl-3-buten-2-ol to form fused pyrano-coumarin derivatives. Key data:

Mechanism involves protonation of hydroxyl groups, followed by electrophilic attack and dehydration. The ethyl group at C3 stabilizes intermediates through hyperconjugation .

Derivatization of Hydroxyl Groups

The 7,8-dihydroxy motif undergoes selective functionalization:

Acetylation

-

Conditions : Acetic anhydride, pyridine, RT (2 h)

-

Product : 7,8-Diacetoxy derivative

-

Impact : Acetylation enhances lipophilicity, improving cell permeability for anticancer studies (CC50 = 7.51 μM in MDA-MB-231 cells) .

Metal Chelation

The catechol moiety binds transition metals, forming stable complexes:

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Fe³⁺ | 1:1 | Antioxidant activity | 12.3 ± 0.2 | |

| Cu²⁺ | 2:1 | Catalytic oxidation studies | 8.9 ± 0.3 |

Electrophilic Substitution

The electron-rich aromatic ring participates in halogenation and nitration:

Chlorination

-

Conditions : SOCl₂, DMF, 60°C (4 h)

-

Product : 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

-

Yield : 75%

Nitration

Biological Activity Correlation

Structural modifications directly influence bioactivity:

| Derivative | Modification | IC50 (μM) | Target Pathway |

|---|---|---|---|

| Parent compound | None | >50 | N/A |

| 7,8-Diacetoxy-3-(4-NO2-Ph) | Nitrophenyl + acetyl | 7.51 | S-phase arrest (cyclin A/B1 upregulation) |

Comparative Reactivity

Reactivity differs from simpler coumarins due to ethyl and hydroxyl steric/electronic effects:

| Reaction | 3-Ethyl-7,8-dihydroxy-4-methyl Coumarin | 7-Hydroxy-4-methylcoumarin |

|---|---|---|

| Cyclization efficiency | 82% | 68% |

| Nitration regioselectivity | C6 | C5 |

| Metal chelation strength | Strong (Fe³⁺ log K = 12.3) | Moderate (Fe³⁺ log K = 8.1) |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has garnered attention for its diverse pharmacological properties:

- Antioxidant Activity : Research indicates that 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated efficacy in inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial and fungal strains positions it as a potential candidate for developing new antimicrobial agents .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .

Materials Science Applications

This compound also finds applications in materials science:

- Polymer Additives : Its antioxidant properties make it suitable for incorporation into polymers to enhance their stability and durability against environmental degradation.

- Nanocomposites : The compound can be utilized in the development of nanocomposite materials that exhibit improved mechanical and thermal properties due to its reinforcing capabilities at the nanoscale.

Biocatalytic Applications

The compound has shown promise in biocatalysis:

- Enzymatic Synthesis : Biocatalysts such as lipases have been employed to facilitate regioselective acylation reactions involving this compound. This process allows for the synthesis of novel derivatives with enhanced biological activity .

Data Table: Biological Activities and Applications

Mecanismo De Acción

The mechanism of action of 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substitutions on the coumarin scaffold significantly alter biological activity and physicochemical properties. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Hydroxyl groups enhance water solubility, but alkyl/aryl substituents (e.g., ethyl, benzyl) increase hydrophobicity, affecting bioavailability .

- Fluorescence : The 7,8-dihydroxy-4-methyl scaffold exhibits strong fluorescence, utilized in monitoring chemical reactions .

Anti-Obesity Mechanisms

- This compound activates AMPK, inhibiting lipid accumulation and downregulating SCD-1 by >50% at 25 µM .

Biotransformation

Crystallography

- Derivatives like 4-methyl-2-oxo-2H-chromene-7,8-diyl bis(pent-4-ynoate) have been structurally characterized using SHELX programs, confirming planar coumarin cores and hydrogen-bonding networks .

Actividad Biológica

3-Ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound is part of a larger family known for various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups at the 7 and 8 positions and an ethyl group at the 3 position. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Coumarins are known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines, suggesting potential protective effects against oxidative damage .

Anticancer Properties

The compound has shown promise in anticancer research. In a study involving human cancer cell lines (HCT116, HeLa, MDA-MB-231), it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of cell cycle regulatory proteins and activation of caspases .

Case Study:

A recent study evaluated the effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Hepatoprotective Effects

Research has highlighted the hepatoprotective potential of this compound. In models of cholestasis induced by alpha-naphthyl isothiocyanate (ANIT), the compound demonstrated protective effects by activating the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis. This activation led to a reduction in liver injury markers and improved liver function parameters .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism: The hydroxyl groups facilitate electron donation, neutralizing free radicals.

- Apoptotic Induction: The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- FXR Activation: By binding to FXR, it regulates genes involved in bile acid synthesis and transport, thereby mitigating hepatotoxicity.

Comparative Analysis with Other Coumarins

A comparison with other coumarin derivatives shows that while many share antioxidant properties, this compound stands out due to its specific anticancer and hepatoprotective activities.

| Compound | Antioxidant Activity | Anticancer Activity | Hepatoprotective Activity |

|---|---|---|---|

| 3-Ethyl-7,8-dihydroxy... | High | High | High |

| 4-Hydroxycoumarin | Moderate | Moderate | Low |

| 7-Hydroxycoumarin | High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with constructing the chromen-2-one core via condensation of salicylaldehyde derivatives with acetic anhydride or malonic acid derivatives. For example, substituted chromen-2-ones can be synthesized using malonic acid and phenol in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) under reflux conditions . Ethyl and methyl groups are introduced via alkylation or Friedel-Crafts reactions, while hydroxy groups may require protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions. Final deprotection steps using acidic or basic hydrolysis ensure proper functional group integrity. Characterization via NMR (¹H/¹³C), HRMS, and IR spectroscopy is critical to confirm structural fidelity .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy :

- NMR : Compare chemical shifts with literature values for chromen-2-one derivatives (e.g., hydroxy protons at δ 9–12 ppm, carbonyl carbons at δ 160–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry and substituent positioning, as demonstrated for related chromen-2-ones .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Methodological Answer :

- Antioxidant Activity : DPPH or ABTS radical scavenging assays to evaluate hydroxy group contributions .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Controls : Include ascorbic acid (antioxidant), ciprofloxacin (antimicrobial), and doxorubicin (cytotoxicity) as benchmarks.

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl, methyl, hydroxy groups) influence the compound’s biological activity and reactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in substituent positions (e.g., replacing ethyl with propyl or methyl with trifluoromethyl). Test these analogs in parallel bioassays to identify critical functional groups. For example, the ethyl group at position 3 may enhance lipophilicity and membrane permeability, while the 7,8-dihydroxy moieties are essential for radical scavenging .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments under controlled pH, temperature, and solvent conditions. For instance, antioxidant activity can vary with DPPH concentration and incubation time .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity .

- Synergistic Studies : Evaluate combinatorial effects with known inhibitors/activators to uncover indirect mechanisms (e.g., modulation of efflux pumps in antimicrobial resistance) .

Q. How can reaction mechanisms for key synthetic steps (e.g., hydroxy group alkylation) be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃I) to track alkylation sites via NMR .

- Kinetic Studies : Monitor reaction progress under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃) to infer mechanistic pathways .

- DFT Calculations : Compute transition states and activation energies for proposed mechanisms (e.g., SN2 vs. electrophilic substitution) using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.